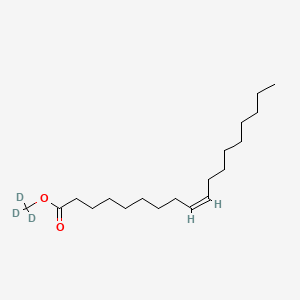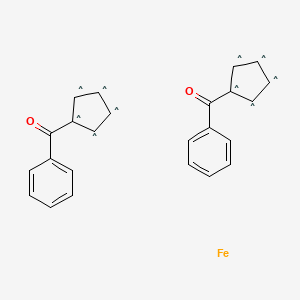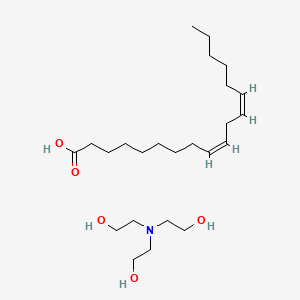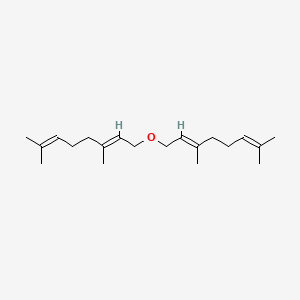
Phthalic acid, butyl 4-methylpent-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, butyl 4-methylpent-2-yl ester is an organic compound with the molecular formula C18H26O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is known for its applications in various industrial processes and products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, butyl 4-methylpent-2-yl ester can be synthesized through the esterification of phthalic anhydride with butyl 4-methylpent-2-yl alcohol. The reaction is typically catalyzed by sulfuric acid and carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+Butyl 4-methylpent-2-yl alcohol→Phthalic acid, butyl 4-methylpent-2-yl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to ensure complete conversion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, butyl 4-methylpent-2-yl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and butyl 4-methylpent-2-yl alcohol.
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and butyl 4-methylpent-2-yl alcohol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Phthalic acid, butyl 4-methylpent-2-yl ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of phthalic acid, butyl 4-methylpent-2-yl ester involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: Another phthalate ester with similar plasticizing properties.
Diethyl phthalate: Used as a plasticizer and solvent in various applications.
Dimethyl phthalate: Commonly used in insect repellents and as a plasticizer.
Uniqueness
Phthalic acid, butyl 4-methylpent-2-yl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its molecular structure allows for specific interactions with polymers, making it particularly effective as a plasticizer in certain applications.
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-O-butyl 2-O-(4-methylpentan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-5-6-11-21-17(19)15-9-7-8-10-16(15)18(20)22-14(4)12-13(2)3/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI Key |
LZTPMFVLYWXOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


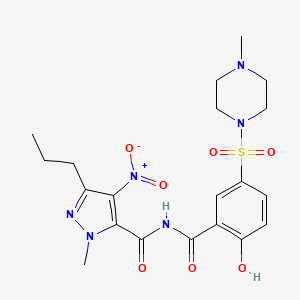
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
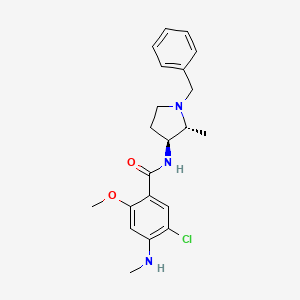

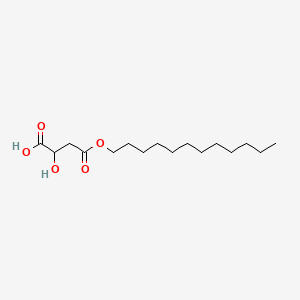
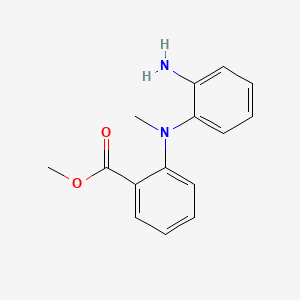

![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)


